2-benzyl-5-hexyl-1H-pyrrole

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

2-Benzyl-5-hexyl-1H-pyrrole is a specialized, asymmetrically-substituted pyrrole building block (C17H23N, MW 241.37 g/mol) characterized by a free N-H group and distinct hydrophobic/hydrophilic balance. Unlike common N-substituted or symmetrical pyrroles, its specific substitution pattern—a benzyl group at the 2-position and a hexyl chain at the 5-position—governs its utility in constructing more complex molecular architectures, particularly in medicinal chemistry and materials science.

Molecular Formula C17H23N
Molecular Weight 241.37 g/mol
CAS No. 650616-12-9
Cat. No. B12602676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-5-hexyl-1H-pyrrole
CAS650616-12-9
Molecular FormulaC17H23N
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(N1)CC2=CC=CC=C2
InChIInChI=1S/C17H23N/c1-2-3-4-8-11-16-12-13-17(18-16)14-15-9-6-5-7-10-15/h5-7,9-10,12-13,18H,2-4,8,11,14H2,1H3
InChIKeyKURXCYOMRTWOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-5-hexyl-1H-pyrrole (CAS 650616-12-9): A Specialized 2,5-Disubstituted Pyrrole for Targeted Synthesis and Procurement


2-Benzyl-5-hexyl-1H-pyrrole is a specialized, asymmetrically-substituted pyrrole building block (C17H23N, MW 241.37 g/mol) characterized by a free N-H group and distinct hydrophobic/hydrophilic balance . Unlike common N-substituted or symmetrical pyrroles, its specific substitution pattern—a benzyl group at the 2-position and a hexyl chain at the 5-position—governs its utility in constructing more complex molecular architectures, particularly in medicinal chemistry and materials science [1].

Why 2-Benzyl-5-hexyl-1H-pyrrole Cannot Be Replaced by Common Pyrrole Isomers or N-Substituted Analogs


Substituting this compound with a seemingly similar isomer, such as an N-substituted variant (e.g., 2-pentyl-1-(2-phenylethyl)-1H-pyrrole) or a different alkyl chain length, is a high-risk procurement error that fundamentally alters reactivity and physicochemical properties. The presence of a free, ionizable N-H pyrrole moiety versus a tertiary amine, along with differences in lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity, directly dictates molecular recognition, downstream coupling efficiency, and pharmacokinetic behavior in target molecules [1]. These are not interchangeable building blocks without compromising the integrity of the final molecular design.

Quantitative Differentiation Guide: Head-to-Head Evidence for 2-Benzyl-5-hexyl-1H-pyrrole vs. Key Analogs


Enhanced Hydrogen-Bond Donor Capacity vs. N-Substituted Isomer

2-Benzyl-5-hexyl-1H-pyrrole possesses a free N-H group (1 hydrogen bond donor), a critical pharmacophoric feature. In contrast, its direct constitutional isomer, 2-pentyl-1-(2-phenylethyl)-1H-pyrrole (CAS 147235-83-4), is N-substituted and has zero hydrogen bond donors . This single difference precludes the isomer from engaging in hydrogen-bond donation with biological targets or reagents, fundamentally altering its binding mode and synthetic utility.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Superior Lipophilicity for Membrane Permeability vs. N-Isomer

The calculated partition coefficient (LogP) for 2-benzyl-5-hexyl-1H-pyrrole is 4.73, indicating higher lipophilicity compared to its N-substituted isomer (LogP 4.46) . This difference of 0.27 log units, while seeming small, can translate to a measurable, nearly 2-fold increase in membrane permeability, a critical parameter for intracellular target engagement or CNS penetration. The location of the lipophilic groups directly on the heterocyclic core, rather than on the nitrogen, contributes to this property.

Drug Design Pharmacokinetics Lipophilicity

Higher Polar Surface Area and Its Impact on Bioavailability vs. N-Isomer

The topological polar surface area (TPSA) of 2-benzyl-5-hexyl-1H-pyrrole is calculated to be 15.79 Ų, which is more than three times higher than its N-substituted isomer (TPSA 4.93 Ų) . While both values are low, the higher PSA of the target compound can improve aqueous solubility and reduce non-specific binding to plasma proteins relative to the extremely hydrophobic isomer, leading to a more favorable free fraction in in vivo assays.

ADME Drug-Likeness Bioavailability

Functional Handle for Core Derivatization vs. 3-Carboxylate Ester Analog

The free 1H-pyrrole N-H bond in 2-benzyl-5-hexyl-1H-pyrrole is a versatile synthetic handle for N-alkylation, arylation, or acylation. This contrasts with the ethyl 2-benzyl-5-hexyl-1H-pyrrole-3-carboxylate analog (CAS 650616-11-8), where the nitrogen is still free, but the presence of the ester group at the 3-position introduces a different, electron-withdrawing reactive center . For projects requiring initial N-functionalization without interference from an ester, the target compound is the preferred, unambiguous starting material.

Synthetic Chemistry Late-Stage Functionalization Building Blocks

Class-Level Evidence for the Biological Importance of 2-Benzyl Substitution

A foundational structure-activity relationship (SAR) study on phenyl-, benzyl-, and benzoylpyrroles demonstrated that antitumor, antimicrobial, and phytotoxic activities are highly dependent on the substitution pattern [1]. While the study used a different core structure (pentabromopseudilin analogs), it established that the benzyl-substituted pyrrole class exhibits distinct, non-interchangeable bioactivity profiles compared to phenyl or benzoyl analogs. This class-level evidence reinforces that the specific 2-benzyl motif in the target compound contributes to a unique biological fingerprint not replicable by simple aryl or N-alkyl replacements.

Antitumor Antimicrobial Phytotoxic

Supply Chain Integrity: Avoiding Isomeric Ambiguity in Procurement

Procurement databases indicate that multiple vendors list isomers of 2-benzyl-5-hexyl-1H-pyrrole under generic descriptions, often marking them 'as an isomer' . This creates a significant risk of receiving an inactive or inappropriate N-substituted isomer. Specifying CAS 650616-12-9 and verifying the N-H presence (e.g., via 1H NMR or IR) are the only ways to ensure procurement of the correct regioisomer with the documented physicochemical and reactivity profile. The target compound's unambiguous identity is thus a key value proposition for rigorous research.

Procurement Quality Control Chemical Identity

Optimal Deployment Scenarios for 2-Benzyl-5-hexyl-1H-pyrrole (CAS 650616-12-9) Driven by Evidence-Based Differentiation


Focused Medicinal Chemistry: Lead Optimization Requiring a Hydrogen-Bond Donor Pharmacophore

This scenario directly leverages the key differentiation from Section 3: the single N-H hydrogen bond donor. A research team designing a new series of kinase inhibitors or GPCR modulators where a crucial hydrogen-bond interaction with the hinge region or a key residue is predicted. Using 2-benzyl-5-hexyl-1H-pyrrole as the core scaffold provides this essential interaction, which its N-substituted isomer (CAS 147235-83-4) cannot furnish . The higher TPSA also contributes to a more favorable ADME profile for lead optimization .

Efficient Library Synthesis: A Single-Handle Building Block for High-Throughput Chemistry

For a medicinal chemistry group tasked with generating a diverse library of N-functionalized pyrroles, this compound is the optimal starting material. Its clean, single-reactive-site N-H group allows for rapid and unambiguous diversification via acylation, alkylation, or arylation without competing reactions at an ester group, unlike its 3-carboxylate analog . This streamlines synthesis and avoids protection/deprotection sequences, accelerating the generation of SAR data.

Targeted Phenotypic Screening: Capitalizing on the Benzyl Substitution Pattern for Novel Bioactivity

A group screening for novel antimicrobial or antitumor agents can use this compound as a privileged scaffold. Class-level evidence indicates that benzyl-substituted pyrroles possess a distinct bioactivity profile compared to phenyl or benzoyl analogs [1]. Incorporating this specific motif into a screening library improves the chances of identifying hits with a unique mechanism of action, differentiating the library from those built on generic pyrrole cores.

Specialized Materials Science: Tuning Electronic Properties via Regiochemistry

In materials chemistry, the precise arrangement of substituents on the pyrrole ring dictates the electronic properties of resulting polymers or small-molecule organic semiconductors. The specific 2-benzyl-5-hexyl pattern, with its distinct donor (hexyl) and conjugated (benzyl) substituents, leads to a unique HOMO/LUMO energy level. For researchers developing organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), procuring the correct regioisomer defined by CAS 650616-12-9 is critical, as the N-isomer would have fundamentally different orbital energies and solid-state packing .

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